N,N-二乙烯基胺

描述

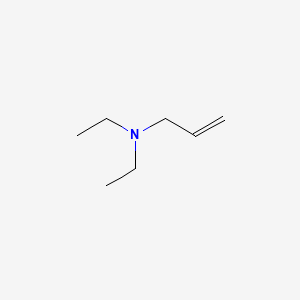

N,N-Diethylallylamine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.

The exact mass of the compound N,N-Diethylallylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Diethylallylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethylallylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

致癌物引起的肝脏代谢变化

Mizrahi 和 Emmelot (1962) 的一项研究调查了半胱氨酸对肝脏代谢变化的影响,这些变化是由致癌的 N-亚硝基二烷基胺(包括与 N,N-二乙烯基胺相关的化合物 N-亚硝基二乙胺 (DENA))引起的。研究表明,半胱氨酸处理减少了由 N-亚硝基二烷基胺引起的氨基酸掺入和糖原分解的抑制,从而深入了解了肝脏对这些致癌物的代谢反应 (Mizrahi & Emmelot, 1962)。

药代动力学和毒性研究

Šíchová 等人 (2022) 对 25CN-NBOMe(一种与 N,N-二乙烯基胺结构相关的化合物)的药代动力学、毒性和行为影响进行了一项研究,探讨了其在大鼠中的全身毒性和体温调节作用。这项研究为类似化合物的药理学特征提供了有价值的见解 (Šíchová 等人,2022)。

肝脏混合功能氧化酶活性

Tucker、Tang 和 Friedman (1978) 的研究重点是 N-亚硝基二乙胺 (DEN) 对小鼠肝脏混合功能氧化酶活性的影响。本研究提供了有关 N,N-二乙烯基胺等化合物如何与肝脏酶相互作用、影响肝功能的宝贵数据 (Tucker, Tang, & Friedman, 1978)。

高胆固醇血症和肝毒性

Mittal、Brar 和 Soni (2006) 研究了高胆固醇血症对 N-亚硝基二乙胺 (NDEA) 毒性的影响,重点介绍了肝脏中的生化和组织病理学效应。了解这些影响可以阐明与 N,N-二乙烯基胺等类似化合物相关的潜在健康风险 (Mittal, Brar, & Soni, 2006)。

二乙胺的毒理学和致癌性研究

国家毒理学计划 (2011) 的一份技术报告详细介绍了对二乙胺(一种与 N,N-二乙烯基胺相关的化合物)的研究。它探讨了其在化学过程中的用途及其对毒性和致癌性的影响,提供了对类似化合物安全性的全面了解 (国家毒理学计划,2011)。

安全和危害

作用机制

Target of Action

N,N-Diethylallylamine is a chemical compound with the molecular formula C7H15N

Mode of Action

It has been used in the reaction of [3 + 2] cycloaddition with a lappaconitine-based nitrone, leading to the formation of two minor products containing the pyrrole cycle . The structures of these products have been established from the data of 1H and 13C NMR spectra .

Biochemical Pathways

It’s known that the compound can participate in [3 + 2] cycloaddition reactions, which are widely used in organic synthesis

Result of Action

It’s known that the compound can participate in [3 + 2] cycloaddition reactions, leading to the formation of two minor products containing the pyrrole cycle

Action Environment

It’s known that the compound is a colorless to almost colorless clear liquid , and it has a boiling point of 110 °C and a flash point of 14 °C These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and exposure to light

生化分析

Biochemical Properties

N,N-Diethylallylamine plays a crucial role in biochemical reactions, particularly in the formation of amine derivatives. It interacts with various enzymes and proteins, facilitating the synthesis of more complex molecules. For instance, it can act as a substrate for amine oxidases, which catalyze the oxidation of amines to aldehydes, ketones, and ammonia. This interaction is essential for the metabolism of nitrogen-containing compounds in biological systems .

Cellular Effects

N,N-Diethylallylamine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell’s interior. This modulation can lead to changes in gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of N,N-Diethylallylamine involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, N,N-Diethylallylamine can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This inhibition results in increased levels of monoamines, which can affect neurotransmission and mood regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Diethylallylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N-Diethylallylamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to N,N-Diethylallylamine can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N,N-Diethylallylamine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmission and improving mood. At high doses, N,N-Diethylallylamine can be toxic, leading to adverse effects such as neurotoxicity, liver damage, and behavioral changes. These threshold effects are crucial for determining the safe and effective use of N,N-Diethylallylamine in therapeutic applications .

Metabolic Pathways

N,N-Diethylallylamine is involved in several metabolic pathways, including the metabolism of nitrogen-containing compounds. It interacts with enzymes such as amine oxidases and cytochrome P450, which catalyze its oxidation and subsequent breakdown. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, N,N-Diethylallylamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. This transport and distribution are essential for its biological activity and effects on cellular function .

Subcellular Localization

N,N-Diethylallylamine’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and its potential therapeutic applications .

属性

IUPAC Name |

N,N-diethylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAJUTZQGZBKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063973 | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-17-1 | |

| Record name | N,N-Diethyl-2-propen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique reactivity does N,N-Diethylallylamine exhibit in the presence of palladium catalysts?

A1: N,N-Diethylallylamine demonstrates interesting reactivity as a substrate in palladium-catalyzed allylation reactions. Research indicates that under a carbon dioxide atmosphere, palladium complexes can activate the allylic C-N bond in N,N-Diethylallylamine, enabling it to act as an allylating agent for various nucleophiles. [, ] This includes reactions with active methylene compounds and even the amine itself, leading to allylation or disproportionation products. [, ]

Q2: How does carbon dioxide influence the palladium-catalyzed reactions involving N,N-Diethylallylamine?

A2: Studies suggest that carbon dioxide plays a crucial role in facilitating the palladium-catalyzed activation of the C-N bond in N,N-Diethylallylamine. [] While the exact mechanism is still under investigation, it is proposed that CO2 may interact with palladium intermediates, potentially forming transient η3-allylpalladium hydrogencarbonate species. [] These species could exhibit enhanced reactivity towards nucleophiles, explaining the observed acceleration of allylation reactions under a CO2 atmosphere.

Q3: Can you provide an example of N,N-Diethylallylamine participating in a catalytic reaction other than palladium-catalyzed allylation?

A3: Yes, research has shown that N,N-Diethylallylamine can undergo photoassisted catalytic double-bond migration in the presence of a hydridocobalt(I) complex, CoH[PPh(OEt)2]4, upon irradiation with a high-pressure Hg lamp. [] This reaction yields a mixture of (E)- and (Z)-1-diethylprop-1-en-1-amine, demonstrating the ability of N,N-Diethylallylamine to engage in catalytic isomerization processes. []

Q4: Are there any studies investigating the stability of N,N-Diethylallylamine under different conditions?

A4: One study explored the stability of N,N-Diethylallylamine when reacted with a highly Lewis acidic borane, bis(pentafluorophenyl)borane ((C6F5)2BH). [] Interestingly, instead of forming a simple Lewis acid-base adduct, the reaction led to the formation of a seven-membered ring system through a dehydrogenative process. [] This highlights the potential for N,N-Diethylallylamine to undergo unexpected reactions under specific conditions and with highly reactive reagents.

Q5: Has N,N-Diethylallylamine been used in any polymerization reactions?

A5: Yes, research indicates that N,N-Diethylallylamine can be incorporated into polymers. One study demonstrated the synthesis of a copolymer containing N,N-Diethylallylamine and acrylic acid units, showcasing its potential use in creating materials with amphoteric properties. [] Another study utilized poly(N,N-diethylallylamine) in a photopolymerization reaction with methyl methacrylate, demonstrating its potential for graft polymerization applications. []

Q6: What analytical techniques have been employed to characterize N,N-Diethylallylamine and its derivatives?

A6: Various analytical techniques have been used to characterize N,N-Diethylallylamine and its reaction products. These include:

- NMR spectroscopy: This technique provides valuable information about the structure and bonding within the molecule. [, ]

- Single-crystal X-ray diffraction: This technique can determine the precise three-dimensional structure of crystalline compounds, as seen in the study investigating its reaction with a borane. []

- Infrared spectroscopy: This method helps identify functional groups and characterize chemical bonds within the molecule. []

- Thin-layer chromatography: This technique separates and analyzes mixtures, such as those obtained during photopolymerization reactions. []

- Elemental analysis: This method determines the percentage composition of elements within a compound, confirming its identity and purity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1294239.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1294240.png)

![6-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1294246.png)